molecular formula C19H19FN4O2 B6452188 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole CAS No. 2548985-49-3

3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole

Cat. No. B6452188
CAS RN: 2548985-49-3
M. Wt: 354.4 g/mol
InChI Key: MXJDHPACFKMVIE-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an indazole group, which is a fused aromatic ring that contains two nitrogen atoms . The compound also has a fluoropyridinyl group attached via an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The fluoropyridinyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The stereochemistry of the compound would also be an important consideration .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing fluorine atom . The ether linkage could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding, which could influence its solubility properties .

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could potentially be of interest in the field of medicinal chemistry, given the presence of the biologically relevant pyrrolidine and indazole groups .

properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-23-16-5-3-2-4-15(16)18(22-23)19(25)24-9-8-13(11-24)12-26-17-7-6-14(20)10-21-17/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJDHPACFKMVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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